

Application Notes: 1,3-Diiodoacetone as a Bifunctional Thiol-Reactive Agent

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| Compound of Interest | | |
|----------------------|-------------------|-----------|
| Compound Name: | 1,3-Diiodoacetone | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodoacetone is a homobifunctional alkylating agent used for covalently cross-linking sulfhydryl groups in proteins. As a member of the dihaloacetone family, which includes the more commonly studied 1,3-dichloroacetone and 1,3-dibromoacetone, it possesses two reactive iodo- groups flanking a central ketone. These reactive sites enable the formation of stable thioether bonds with the thiol side chains of cysteine residues that are in close proximity.

The fixed distance imposed by the acetone backbone makes **1,3-diiodoacetone** a valuable tool for structural biology, allowing researchers to probe protein topology, map enzyme active sites, and stabilize protein-protein interactions. Its high reactivity also makes it a potent irreversible inhibitor for enzymes that rely on catalytic cysteine residues.

Mechanism of Action

1,3-Diiodoacetone reacts with cysteine residues via a sequential bimolecular nucleophilic substitution (SN2) mechanism. The reaction is highly dependent on pH, as it requires the deprotonated thiolate form of the cysteine side chain (Cys-S⁻), which is a strong nucleophile. The pKa of cysteine's thiol group is typically between 8 and 9, meaning the reaction is most efficient at a pH of 7.0 or higher.[1]

The process occurs in two steps:



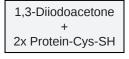




- A thiolate anion from a cysteine residue attacks one of the iodinated carbons, displacing the iodide ion (an excellent leaving group) and forming a stable thioether bond.
- A second nearby cysteine thiolate then attacks the remaining iodinated carbon, forming a second thioether bond and creating a covalent cross-link between the two residues.

This cross-link spans a specific distance, providing a valuable constraint for structural modeling.

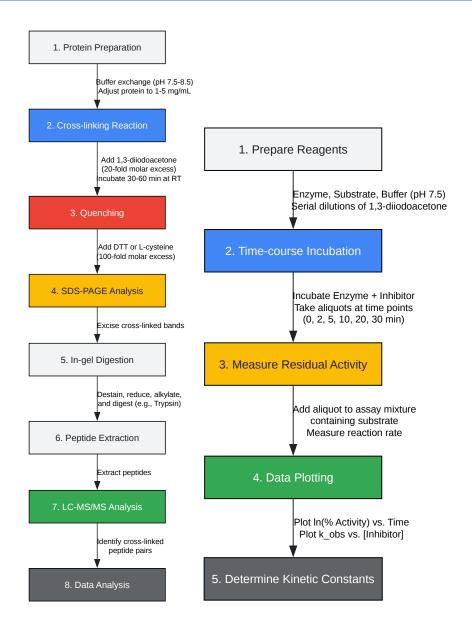












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References

 1. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]







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